molecular formula C19H18F2O2 B12522693 1,1'-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene) CAS No. 676124-38-2

1,1'-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene)

Cat. No.: B12522693
CAS No.: 676124-38-2
M. Wt: 316.3 g/mol
InChI Key: WGXMQDNUKWZBHB-UHFFFAOYSA-N
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Description

1,1’-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene) is an organic compound characterized by its unique structure, which includes a cyclopentene ring substituted with methoxy groups and fluorobenzene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene) typically involves the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring is synthesized through a series of reactions starting from readily available precursors. This may involve cyclization reactions under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of Fluorobenzene Moieties: The final step involves the coupling of fluorobenzene units to the cyclopentene ring. This can be achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene) can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form cyclopentane derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorobenzene moieties can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium amide in liquid ammonia, thiourea in ethanol.

Major Products

    Oxidation: Formation of cyclopentene-1,3-dione derivatives.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

1,1’-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers for electronic devices.

Mechanism of Action

The mechanism of action of 1,1’-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene) depends on its specific application. In organic electronics, its unique structure allows for efficient charge transport and light absorption, making it suitable for use in organic photovoltaic cells and light-emitting diodes. The methoxy and fluorobenzene groups contribute to its electronic properties by influencing the compound’s HOMO-LUMO gap and overall stability.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(1,3-Butadiyne-1,4-diyl)bisbenzene: Similar in structure but contains a butadiyne linkage instead of a cyclopentene ring.

    1-(3,4-Dimethoxyphenyl)decane-3,5-diyl diacetate: Contains methoxy groups but differs in the core structure and functional groups.

Uniqueness

1,1’-(1,5-Dimethoxycyclopent-4-ene-1,3-diyl)bis(4-fluorobenzene) is unique due to its combination of a cyclopentene ring with methoxy and fluorobenzene substituents. This structure imparts distinct electronic properties, making it particularly valuable in applications requiring specific charge transport and light absorption characteristics.

Properties

CAS No.

676124-38-2

Molecular Formula

C19H18F2O2

Molecular Weight

316.3 g/mol

IUPAC Name

1-fluoro-4-[4-(4-fluorophenyl)-1,2-dimethoxycyclopent-2-en-1-yl]benzene

InChI

InChI=1S/C19H18F2O2/c1-22-18-11-14(13-3-7-16(20)8-4-13)12-19(18,23-2)15-5-9-17(21)10-6-15/h3-11,14H,12H2,1-2H3

InChI Key

WGXMQDNUKWZBHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(CC1(C2=CC=C(C=C2)F)OC)C3=CC=C(C=C3)F

Origin of Product

United States

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